Cas no 2092451-80-2 (2-(4-carbamoyloxan-4-yl)acetic acid)
2-(4-carbamoyloxan-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-4-acetic acid, 4-(aminocarbonyl)tetrahydro-
- 2-(4-carbamoyloxan-4-yl)acetic acid
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- MDL: MFCD30662762
- Inchi: 1S/C8H13NO4/c9-7(12)8(5-6(10)11)1-3-13-4-2-8/h1-5H2,(H2,9,12)(H,10,11)
- InChI Key: QWWVMSASLHCDES-UHFFFAOYSA-N
- SMILES: C1OCCC(C(N)=O)(CC(O)=O)C1
2-(4-carbamoyloxan-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-298278-1.0g |
2-(4-carbamoyloxan-4-yl)acetic acid |
2092451-80-2 | 1.0g |
$0.0 | 2023-02-28 | ||
| Enamine | EN300-298278-1g |
2-(4-carbamoyloxan-4-yl)acetic acid |
2092451-80-2 | 1g |
$0.0 | 2023-09-06 |
2-(4-carbamoyloxan-4-yl)acetic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(4-carbamoyloxan-4-yl)acetic acid
2-(4-Carbamoyloxan-4-yl)acetic Acid: A Comprehensive Overview
2-(4-Carbamoyloxan-4-yl)acetic acid (CAS No. 2092451-80-2) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(4-carbamoyloxan-4-yl)acetic acid, is characterized by its distinct chemical structure and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 2-(4-carbamoyloxan-4-yl)acetic acid is composed of a carboxylic acid group attached to a 4-carbamoyloxan ring. The presence of the carbamoyl group (NH2C=O) and the oxan (cyclohexane) ring imparts unique properties to this molecule, making it a subject of interest for various scientific investigations. The compound's molecular formula is C10H13NO5, and its molecular weight is approximately 235.21 g/mol.
In terms of synthesis, 2-(4-carbamoyloxan-4-yl)acetic acid can be prepared through several methods. One common approach involves the reaction of 4-hydroxycyclohexanecarboxylic acid with urea in the presence of a suitable catalyst. This reaction typically proceeds via a multi-step process, including the formation of an intermediate carbamate followed by hydrolysis to yield the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste and energy consumption.
The biological activities of 2-(4-carbamoyloxan-4-yl)acetic acid have been extensively studied in recent years. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses.
Beyond its anti-inflammatory properties, 2-(4-carbamoyloxan-4-yl)acetic acid has also shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. These findings have sparked interest in exploring its potential as a novel anticancer agent, particularly for treating solid tumors such as breast cancer and colorectal cancer.
In the context of drug development, the pharmacokinetic properties of 2-(4-carbamoyloxan-4-yl)acetic acid are crucial for assessing its suitability as a therapeutic candidate. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and shows minimal toxicity at therapeutic doses, making it a promising candidate for further clinical evaluation.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-carbamoyloxan-4-yl)acetic acid in various disease conditions. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms and quality of life. However, more extensive studies are needed to fully understand its therapeutic potential and to optimize dosing regimens.
In addition to its therapeutic applications, 2-(4-carbamoyloxan-4-yl)acetic acid has also found use in other areas such as analytical chemistry and materials science. Its unique chemical structure makes it suitable for use as a reference standard in chromatographic analyses and as a building block for synthesizing more complex molecules with tailored properties.
The future outlook for 2-(4-carbamoyloxan-4-yl)acetic acid is promising. Ongoing research aims to further elucidate its mechanisms of action and to identify new applications in both medical and non-medical fields. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in improving human health and advancing scientific knowledge.
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